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2-Amino-3-(benzyloxy)butanoic acid

Cat. No.: B12061193
M. Wt: 209.24 g/mol
InChI Key: ONOURAAVVKGJNM-UHFFFAOYSA-N
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Description

Significance as a Chiral Building Block in Organic Synthesis

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of many molecules. 2-Amino-3-(benzyloxy)butanoic acid, with its two chiral centers at the alpha and beta carbons, serves as an exemplary chiral building block in asymmetric synthesis. The defined (2S, 3R) configuration of this molecule is crucial for controlling the stereochemical outcome of reactions in which it participates.

This stereocontrol is of paramount importance in the synthesis of complex, biologically active molecules. For instance, derivatives of threonine with protected hydroxyl groups, such as O-benzyl-L-threonine, are employed in the stereoselective synthesis of β-lactams. nih.gov The stereochemistry of the starting threonine derivative directly influences the stereochemistry of the resulting β-lactam ring, a core structural motif in many antibiotic drugs. nih.govrsc.org The precise orientation of the amino and benzyloxy groups on the butanoic acid backbone guides the formation of new stereocenters, enabling chemists to construct intricate molecular architectures with high fidelity. The benzyl (B1604629) group not only protects the hydroxyl function but also influences the steric environment around the molecule, further directing the approach of reagents in a stereospecific manner.

Context within Non-Proteinogenic Amino Acid Chemistry

While the twenty proteinogenic amino acids are the fundamental building blocks of proteins, a vast world of non-proteinogenic amino acids (NPAAs) exists beyond this canonical set. clockss.org These structurally diverse amino acids, which are not encoded by the standard genetic code, are increasingly recognized for their potential to create novel therapeutic agents and biochemical probes. nih.govcymitquimica.comsimsonpharma.com this compound is a prominent member of this class, representing a synthetically modified version of a natural amino acid.

The incorporation of NPAAs like this compound into peptides can confer desirable properties that are not attainable with their proteinogenic counterparts. nih.govsimsonpharma.com For example, the introduction of NPAAs can enhance the metabolic stability of a peptide by making it resistant to degradation by proteases. nih.gov The unique side chains of NPAAs can also be used to modulate the conformation of a peptide, leading to improved binding affinity and selectivity for its biological target. acs.org The benzyloxy group in this compound, for instance, introduces a bulky, hydrophobic moiety that can influence peptide folding and interaction with its receptor. cymitquimica.com

Role as a Versatile Synthetic Intermediate

Beyond its direct incorporation into target molecules, this compound serves as a versatile synthetic intermediate, a molecular scaffold that can be elaborated into a wide array of other valuable compounds. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for a rich and diverse reaction chemistry. The amino group can be protected, for example with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at the carboxylic acid terminus, such as esterification or amide bond formation. simsonpharma.com

A key aspect of its versatility lies in its ability to participate in the construction of larger, more complex molecular frameworks. For example, derivatives of amino acids are crucial in the synthesis of macrocyclic lactams, a class of compounds with diverse biological activities. clockss.org The fundamental reactions of peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another, can be applied to this compound to build up peptide chains or more complex peptide mimetics. nih.gov The benzyl protecting group on the hydroxyl function is stable to many reaction conditions but can be readily removed at a later synthetic stage through hydrogenolysis, unmasking the hydroxyl group for further functionalization. This strategic use of protection and deprotection is a cornerstone of modern organic synthesis, and this compound is a prime example of an intermediate designed for this purpose.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃ nih.gov
Molecular Weight209.24 g/mol nih.gov
IUPAC Name(2S,3R)-2-amino-3-(benzyloxy)butanoic acid nih.gov
CAS Number4378-10-3 nih.gov
AppearanceWhite to off-white solid cymitquimica.com
XLogP3-AA-1.6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B12061193 2-Amino-3-(benzyloxy)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOURAAVVKGJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 3 Benzyloxy Butanoic Acid and Its Stereoisomers

Enantioselective Synthesis Strategies

Chemical methods for the enantioselective synthesis of 2-amino-3-(benzyloxy)butanoic acid and its stereoisomers often rely on the use of chiral catalysts, auxiliaries, or resolving agents to control the formation of the desired stereoisomer.

Asymmetric Transformations and Derivatizations

Asymmetric transformations are a cornerstone of modern organic synthesis, enabling the direct formation of chiral molecules from prochiral precursors. In the context of this compound, this involves the stereoselective introduction of the amino and hydroxyl groups.

One notable approach involves the asymmetric arylation of N-heterocyclic trifluoroborates using a dual nickel/photoredox catalytic system. nih.gov While not a direct synthesis of the target molecule, this method highlights the potential for creating chiral N-benzylic heterocycles, which are structurally related to the protected amino acid. nih.gov The use of bi-oxazoline (BiOX) ligands in this system has been shown to provide good to excellent enantioselectivity. nih.gov

Another strategy involves the asymmetric synthesis of threonine derivatives through methods like Michael addition reactions of nickel(II) complexes of chiral glycine-Schiff bases. nih.gov This approach has been successfully applied to the synthesis of key components of cytotoxic marine peptides. nih.gov

The table below summarizes key aspects of asymmetric transformations relevant to the synthesis of chiral amino acids.

MethodCatalyst/ReagentKey FeaturePotential Application to Target Compound
Asymmetric ArylationNi/Photoredox Dual Catalysis with BiOX ligandEnantioselective C(sp²)–C(sp³) cross-couplingSynthesis of precursors with controlled stereochemistry at the benzylic position.
Michael AdditionNi(II) complex of chiral Gly-Schiff baseDiastereoselective formation of carbon-carbon bondsConstruction of the carbon backbone with desired stereochemistry.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. wikipedia.org This is a reliable and well-established method for asymmetric synthesis. sigmaaldrich.comresearchgate.net

A common class of chiral auxiliaries used in amino acid synthesis are oxazolidinones. sigmaaldrich.com These can be derived from readily available chiral sources. researchgate.net For the synthesis of a threonine derivative like this compound, an N-acyl oxazolidinone can be used to control the stereochemistry of an aldol (B89426) reaction or an alkylation. For instance, the enolate of an N-glycinyl oxazolidinone derivative could react with an appropriate electrophile to establish one of the stereocenters.

Another powerful approach utilizes chiral Schiff base complexes, for example, with nickel(II). nih.gov These complexes can be diastereoselectively alkylated to produce enantioenriched amino acids. nih.gov A biomimetic aldol condensation between acetaldehyde (B116499) and the zinc chelate of a Schiff base derived from glycine (B1666218) and a chiral pyridoxal-like pyridinophane derivative has been shown to produce allo-threonine and threonine with high enantiomeric excess. rsc.org

The following table outlines common chiral auxiliaries and their application in amino acid synthesis.

Chiral AuxiliaryType of ReactionKey AdvantageReference
OxazolidinonesAldol reactions, AlkylationsHigh diastereoselectivity, well-established methodology. sigmaaldrich.comresearchgate.net
Chiral Schiff base complexes (e.g., with Ni(II) or Zn)Alkylations, Aldol condensationsBiomimetic approach, good for producing various amino acids. nih.govrsc.org
Camphor-derived auxiliariesAlkylations, Diels-Alder reactionsSolvent-dependent control over diastereomer formation. researchgate.net

Kinetic Resolution Techniques for Stereoisomers

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster than the other, allowing for their separation.

While specific examples of kinetic resolution for this compound are not extensively documented in readily available literature, general principles can be applied. For instance, enzymatic resolutions are a common and highly effective form of kinetic resolution. A lipase (B570770) could be used to selectively acylate one enantiomer of a racemic mixture of a precursor alcohol, allowing for the separation of the acylated and unacylated enantiomers.

Alternatively, chemical methods can be employed. The resolution of racemic 2-oxazolidinones, which can be precursors in chiral auxiliary-based syntheses, has been achieved using reagents like 2-methoxy-1-apocamphanecarboxylic acid (MAC acid). This highlights a potential route for obtaining enantiomerically pure starting materials for the synthesis of the target compound.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are often highly selective, operate under mild conditions, and are environmentally friendly.

Enzyme-Catalyzed Functionalizations

Enzymes, particularly aldolases and transaldolases, are powerful tools for the asymmetric synthesis of β-hydroxy-α-amino acids. tugraz.atnih.gov Threonine aldolases catalyze the reversible aldol addition of glycine to an aldehyde. tugraz.atacs.orgacs.orgnih.govsynthical.com By using a suitable aldehyde, the carbon skeleton of this compound can be constructed with control over the two adjacent stereocenters.

Recent research has focused on engineering threonine aldolases to accept a broader range of substrates. acs.orgacs.orgnih.govsynthical.com For example, engineered threonine aldolases have been developed that can utilize benzylamines as substrates, demonstrating the potential for creating complex chiral amines. acs.orgacs.orgnih.govsynthical.com A decarboxylative aldol reaction catalyzed by the enzyme UstD represents another novel approach for the enantioselective carbon-carbon bond formation to produce non-standard amino acids. nih.gov

L-threonine (B559522) transaldolases (TTAs) offer an advantage over traditional threonine aldolases as they catalyze a largely irreversible reaction, leading to higher yields. nih.gov These enzymes use l-threonine as a glycine donor for the reaction with an aldehyde acceptor. nih.gov

The table below details some enzymes with potential for the synthesis of this compound.

Enzyme ClassReaction TypeKey FeaturesReference
Threonine Aldolases (TAs)Aldol AdditionStereoselective C-C bond formation; can be engineered for novel substrates. tugraz.atacs.orgacs.orgnih.govsynthical.com
L-Threonine Transaldolases (TTAs)TransaldolationLow reversibility, high stereoselectivity and yields. nih.gov
UstDDecarboxylative Aldol AdditionIrreversible enantioselective C-C bond formation. nih.gov

Microbial Transformations in Enantioselective Synthesis

Whole-cell biocatalysis using microorganisms offers several advantages, including the elimination of the need for enzyme purification and the in-situ regeneration of cofactors. The production of L-threonine, the un-protected parent compound of this compound, is a major industrial process that predominantly uses microbial fermentation with strains of Escherichia coli and Corynebacterium glutamicum. nih.gov

These production strains have been extensively optimized through metabolic engineering to enhance the biosynthetic pathways leading to L-threonine. nih.gov While this produces the parent amino acid, subsequent chemical protection of the hydroxyl group would be necessary to yield this compound.

Furthermore, microorganisms can be engineered to express specific enzymes for targeted transformations. For instance, E. coli can be engineered to overexpress novel threonine aldolases or transaldolases for the synthesis of various β-hydroxy-α-amino acids. tugraz.atnih.gov This approach combines the advantages of whole-cell biocatalysis with the specificity of engineered enzymes, offering a promising route for the efficient and enantioselective synthesis of complex amino acids like this compound.

Development of Protecting Group Strategies

The successful synthesis and incorporation of this compound, also known as O-benzyl-threonine (Thr(Bzl)), into peptide chains heavily relies on the strategic use of protecting groups. These temporary modifications of functional groups prevent unwanted side reactions during synthesis. The primary functional groups of concern in this compound are the α-amino group and the carboxylic acid group. The hydroxyl group of the threonine side chain is already protected by a benzyl (B1604629) (Bzl) ether, which is considered a permanent protecting group throughout many synthetic strategies.

Benzyloxycarbonyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group is a foundational protecting group in peptide chemistry. du.ac.in It is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. du.ac.in The Cbz group is stable to mildly acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzyl-oxygen bond. This deprotection method, however, is not compatible with other functionalities sensitive to reduction, such as the benzyl ether on the threonine side chain of the target molecule. While orthogonal to some other protecting groups, its removal conditions limit its widespread use in complex solid-phase syntheses where the benzyl ether side-chain protection of threonine is desired to be retained until the final cleavage step.

tert-Butyloxycarbonyl (Boc): The Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). conceptlifesciences.com It is introduced by treating the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The Boc group is stable to basic and nucleophilic conditions but is cleaved by moderate to strong acids, typically trifluoroacetic acid (TFA). conceptlifesciences.comresearchgate.net In the context of synthesizing peptides with this compound, the Boc/Bzl strategy is commonly employed. conceptlifesciences.com Here, the α-amino group is protected with Boc, and the threonine side chain is protected with a benzyl ether. The Boc group is removed at each step of the peptide elongation using TFA, while the benzyl ether side-chain protection remains intact. The final peptide is cleaved from the resin, and the benzyl ether is simultaneously removed using strong acids like hydrofluoric acid (HF). conceptlifesciences.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group represents the other major orthogonal strategy in SPPS. researchgate.net It is introduced using Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). A key advantage of the Fmoc strategy is its base-lability; the Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This allows for an orthogonal protection scheme where acid-labile protecting groups, such as the tert-butyl (tBu) ether, are used for side-chain protection. For this compound, the Fmoc-Thr(Bzl)-OH derivative is utilized. The benzyl ether on the side chain is stable to the piperidine treatment used for Fmoc removal. This strategy avoids the repeated use of strong acids during the synthesis, which can be beneficial for sensitive sequences. However, the benzyl ether side-chain protection requires a final strong acid cleavage step (e.g., with HF or a TFA "cocktail" containing scavengers) for its removal, similar to the Boc/Bzl strategy. nih.govslideshare.net

Protecting Group Summary

Protecting GroupAbbreviationStructureIntroduction ReagentCleavage ConditionsOrthogonality Notes
BenzyloxycarbonylCbz, ZC₇H₇O₂-Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)Not orthogonal to benzyl ether side-chain protection under hydrogenolysis.
tert-ButyloxycarbonylBocC₅H₉O₂-Di-tert-butyl dicarbonate ((Boc)₂O)Strong to moderate acid (e.g., TFA, HF)Orthogonal to base-labile groups. Used in Boc/Bzl strategy. conceptlifesciences.comresearchgate.net
9-FluorenylmethoxycarbonylFmocC₁₅H₁₁O₂-Fmoc-chloride (Fmoc-Cl), Fmoc-OSuMild base (e.g., 20% piperidine in DMF)Orthogonal to acid-labile groups (e.g., tBu, Bzl). Used in Fmoc/tBu and Fmoc/Bzl strategies. researchgate.netnih.gov
BenzylBzlC₇H₇-Benzyl bromide, Benzyl alcoholStrong acid (HF), Catalytic HydrogenolysisSide-chain protection for threonine. Stable to TFA (Boc deprotection) and piperidine (Fmoc deprotection). conceptlifesciences.comslideshare.net

Solid-Phase Synthesis Protocols for Amino Acid Building Blocks

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer support. du.ac.in This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Both Boc- and Fmoc-protected this compound are readily incorporated into peptides using SPPS protocols.

The general cycle of SPPS involves:

Attachment of the first amino acid to the resin: The C-terminal amino acid is covalently linked to the solid support.

Deprotection: The α-amino protecting group (Boc or Fmoc) is removed.

Coupling: The next protected amino acid is activated and coupled to the free amino group on the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

Resin Selection:

The choice of resin is critical and depends on the synthetic strategy.

Merrifield Resin: A chloromethylated polystyrene-divinylbenzene (PS-DVB) resin, it is the classic support for Boc/Bzl SPPS. du.ac.in The first Boc-protected amino acid, such as Boc-Thr(Bzl)-OH, is typically attached as its cesium salt via a nucleophilic substitution reaction. du.ac.in Cleavage from the Merrifield resin requires harsh conditions, such as treatment with liquid HF. conceptlifesciences.com

Wang Resin: A 4-alkoxybenzyl alcohol resin, it is commonly used in Fmoc-based synthesis. nih.gov The first Fmoc-protected amino acid, like Fmoc-Thr(Bzl)-OH, is attached via an ester linkage, often using a carbodiimide (B86325) coupling agent and a catalyst like 4-(dimethylamino)pyridine (DMAP). Peptides can be cleaved from the Wang resin under moderately acidic conditions, typically with a high concentration of TFA. nih.gov

Coupling and Potential Side Reactions:

The formation of the peptide bond requires activation of the carboxylic acid of the incoming amino acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. More advanced phosphonium (B103445) (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU) salt-based reagents offer high coupling efficiency.

A significant challenge in peptide synthesis is the potential for racemization of the chiral center of the activated amino acid. While threonine is known to be susceptible to racemization under certain conditions, the use of the benzyl ether protecting group on the side chain can influence this. The choice of coupling reagent and the reaction conditions must be carefully optimized to maintain stereochemical integrity. For instance, the use of additives like HOBt is known to reduce the risk of racemization. nih.gov

Another potential side reaction is the acid-catalyzed N-O acyl shift on serine or threonine residues, although this is generally reversible with base treatment. nih.gov

Cleavage from the Resin:

The final step is the cleavage of the peptide from the solid support and the removal of the side-chain protecting groups. For peptides containing Thr(Bzl) synthesized using either Boc or Fmoc strategies, a strong acid is required to cleave the benzyl ether.

Boc/Bzl Strategy (Merrifield Resin): Cleavage is typically performed with anhydrous HF, often with scavengers like anisole (B1667542) or cresol (B1669610) to trap the reactive benzyl cations generated.

Fmoc/Bzl Strategy (Wang Resin): Cleavage is achieved using a "cleavage cocktail" containing TFA and scavengers such as water, triisopropylsilane (B1312306) (TIS), and thioanisole (B89551) to remove the benzyl ether and other side-chain protecting groups.

The development of these robust protecting group strategies and solid-phase protocols has enabled the routine synthesis of complex peptides incorporating this compound, facilitating research in various fields of chemistry and biology.

Stereochemical Investigations and Control

Diastereoselectivity and Enantioselectivity in Synthetic Reactions

The controlled synthesis of specific stereoisomers of 2-Amino-3-(benzyloxy)butanoic acid is a key focus in organic chemistry. Researchers employ various strategies to achieve high levels of diastereoselectivity (favoring one diastereomer over another) and enantioselectivity (favoring one enantiomer over another). These methods often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.

One common approach involves the asymmetric hydrogenation of α,β-unsaturated precursors. Chiral phosphine-rhodium or ruthenium catalysts are known to induce stereoselective hydrogen addition, leading to enantiomerically enriched products. For instance, the synthesis of related β-amino acids has been achieved with high diastereomeric ratios and enantiomeric excesses through copper-catalyzed reductive Mannich-type reactions. While specific data for this compound is not extensively published, the principles of these reactions are directly applicable. The choice of catalyst, solvent, and reaction conditions are all critical factors in determining the stereochemical outcome.

Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to guide the stereochemical course of a reaction and are subsequently removed. While detailed examples for this specific compound are scarce in publicly available literature, the general methodology is a cornerstone of stereoselective synthesis.

Table 1: Synthetic Strategies for Stereocontrol in Amino Acid Synthesis

Reaction TypeCatalyst/AuxiliaryKey Features
Asymmetric HydrogenationChiral Rhodium or Ruthenium Phosphine ComplexesDirect route to enantiopure products from dehydroamino acid precursors.
Reductive Mannich-type ReactionCopper(I) with Chiral LigandsCan achieve high diastereoselectivity and enantioselectivity in the formation of β-amino acids.

Spectroscopic and Chromatographic Methods for Stereoisomer Analysis

The differentiation and quantification of the stereoisomers of this compound rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers. The spatial relationship between the protons on the C2 and C3 carbons results in distinct coupling constants (J-values) in the 1H NMR spectrum. For the syn diastereomers ((2S,3S) and (2R,3R)), a smaller coupling constant is typically observed, while the anti diastereomers ((2S,3R) and (2R,3S)) exhibit a larger coupling constant. Furthermore, the chemical shifts of the protons and carbons adjacent to the chiral centers can differ between diastereomers, providing additional data for structural elucidation.

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or LC, can be used to identify and quantify stereoisomers. While the mass spectra of stereoisomers are often identical, their fragmentation patterns upon collision-induced dissociation can sometimes show subtle differences.

Table 2: Analytical Techniques for Stereoisomer Analysis of Amino Acid Derivatives

TechniquePrincipleApplication to this compound
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and quantification of the four stereoisomers.
1H NMR SpectroscopyDifferences in coupling constants and chemical shifts for diastereomers.Determination of the syn or anti relative stereochemistry.
Mass SpectrometryAnalysis of mass-to-charge ratio and fragmentation patterns.Identification and quantification, especially when coupled with chromatography.

Impact of Stereochemistry on Molecular Interactions in Research Models

The three-dimensional structure of each stereoisomer of this compound dictates how it interacts with its environment at a molecular level. These interactions are fundamental to its potential applications in various research models, including as a building block in peptide synthesis or as a ligand for biological receptors.

The distinct stereochemistry of a related compound, (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid, is known to influence its binding affinity in biological systems, such as enzyme-substrate interactions. This highlights the general principle that the specific arrangement of functional groups in space is critical for molecular recognition. The benzyloxy group, with its bulky and aromatic nature, and the amino and carboxylic acid groups, with their hydrogen bonding capabilities, create a unique interaction profile for each stereoisomer.

X-ray crystallography studies of related amino acids, such as L-threonine (B559522), provide detailed insights into the intermolecular forces that govern their solid-state structures. These studies reveal complex networks of hydrogen bonds and van der Waals interactions that determine the crystal packing. researchgate.net The crystal structure of a phenylalanine derivative shows interactions between the phenyl rings of adjacent molecules, which can be interpreted as T-shaped or edge-to-face aromatic contacts. mdpi.com It is highly probable that the stereoisomers of this compound would exhibit similar, yet distinct, packing arrangements and intermolecular interactions in the solid state, which could influence properties like solubility and stability.

Molecular modeling can be employed to predict how the different stereoisomers might interact with protein binding sites or other molecules. These computational studies can help to rationalize observed biological activities and guide the design of new molecules with specific therapeutic or research applications.

Derivatization and Analogue Design for Academic Inquiry

Synthesis of Functionalized Amino Acid Analogues

The synthesis of functionalized analogues of 2-Amino-3-(benzyloxy)butanoic acid is a key area of research, providing tools to probe biological systems and to serve as building blocks for more complex molecules. A common strategy involves the protection of the amino group, often with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz or Z) group, to facilitate selective modifications at other positions. peptide.combldpharm.com For instance, (2S,3R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a commercially available derivative that serves as a versatile starting material. simsonpharma.com

The synthesis can be designed to introduce a wide range of functionalities. For example, the preparation of 2-amino-3-cyano-4H-chromenes has been achieved through a three-component reaction, showcasing the versatility of multicomponent reactions in generating structural diversity. mdpi.com Similarly, processes have been developed for producing 4-amino-3-oxo-butanoic acid esters, which are valuable intermediates for further chemical transformations. google.com The exploration of different protecting groups and reaction conditions allows for the synthesis of a broad spectrum of analogues with tailored properties for specific research applications. medchemexpress.comevitachem.comchemenu.com

Exploration of Side-Chain Modifications

Modifications to the side chain of this compound are crucial for investigating the impact of steric and electronic properties on molecular interactions. The benzyloxy group on the side chain offers a handle for various chemical transformations. Research has explored the synthesis of analogues with altered side chains, such as 3-{[(benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid, to study the effects of fluorination on biological activity. sigmaaldrich.com

The crystal structure of 3-{[(benzyloxy)carbonyl]amino}butanoic acid reveals a stretched trans conformation of the butyric acid group, providing insight into the preferred spatial arrangement of the side chain. nih.gov This structural information is valuable for the rational design of new analogues with specific conformational constraints. By systematically altering the side chain, researchers can fine-tune the properties of the amino acid for various applications, including its use as a building block in peptide synthesis. nih.gov

Development of Sulfur- and Selenium-Containing Analogues

The incorporation of sulfur and selenium into amino acid scaffolds can lead to analogues with unique chemical and biological properties. While specific examples of sulfur- or selenium-containing analogues of this compound are not extensively detailed in the provided context, the general principles of their synthesis are well-established in amino acid chemistry.

The synthesis of such analogues would typically involve the replacement of the oxygen atom in the benzyloxy side chain with a sulfur or selenium atom. This could be achieved through nucleophilic substitution reactions using appropriate sulfur or selenium reagents. The resulting thioether or selenoether analogues would be valuable for studying the effects of these heavier chalcogens on peptide structure and function. For instance, the identification of selenoneine, a selenium-containing analogue of ergothioneine, in bluefin tuna highlights the natural occurrence and potential biological significance of such modifications. nih.gov The development of synthetic routes to sulfur and selenium-containing derivatives of this compound would open new avenues for research in peptidomimetics and the study of redox processes in biological systems.

Integration into Peptide and Peptidomimetic Scaffolds

The primary application of this compound and its derivatives in academic research is their incorporation into peptide and peptidomimetic structures. The protected forms of this amino acid, such as Boc-Thr(Bzl)-OH and Fmoc-Thr(Bzl)-OH, are fundamental building blocks in solid-phase peptide synthesis (SPPS). peptide.com These protected amino acids allow for the controlled, stepwise addition to a growing peptide chain on a solid support. peptide.comthermofisher.com

The benzyloxy group on the threonine side chain serves as a stable protecting group during peptide synthesis and can be removed during the final cleavage and deprotection step. peptide.com The resulting peptide containing a threonine residue can then be studied for its biological activity. Furthermore, this compound can be incorporated into peptidomimetic scaffolds, which are molecules that mimic the structure and function of peptides but may have improved properties such as enhanced stability or bioavailability. The synthesis of beta-amino acid analogues, for example, provides building blocks for beta-peptides, which can adopt stable secondary structures. nih.gov The versatility of this amino acid and its derivatives makes it a valuable tool for designing and synthesizing novel peptides and peptidomimetics for a wide range of scientific investigations. sigmaaldrich.com

Applications in Peptide and Peptidomimetic Chemistry Research

Incorporation into Oligopeptide Sequences

The primary application of 2-Amino-3-(benzyloxy)butanoic acid lies in its incorporation into oligopeptide sequences. sigmaaldrich.com Peptides are short chains of amino acids linked by peptide bonds, and their synthesis requires a precise and controlled step-by-step addition of individual amino acid residues. The benzyl (B1604629) group on the threonine side chain of this compound serves as a robust protecting group, ensuring that the hydroxyl group does not interfere with the formation of the peptide bond between the amino group of one amino acid and the carboxyl group of another. peptide.com

This protection is essential for preventing the formation of undesired byproducts and for achieving high yields of the target oligopeptide. The benzyl group is stable under the conditions typically used for peptide bond formation but can be readily removed at a later stage of the synthesis, a concept known as orthogonal protection. peptide.com This allows for the selective deprotection of the side chain, enabling further modifications if required.

Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, renowned for its efficiency and suitability for automation. beilstein-journals.orglsu.edu In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin. peptide.comlsu.edu The peptide chain is then elongated by sequentially adding protected amino acids. beilstein-journals.org

This compound is a valuable building block in SPPS, particularly in the Boc/Bzl protection strategy. peptide.com In this approach, the α-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, while the side chains of reactive amino acids, like threonine, are protected with more stable groups such as benzyl ethers. peptide.compeptide.com The Boc group is removed with a mild acid, allowing the next amino acid to be coupled, while the benzyl group remains intact until the final cleavage of the peptide from the resin with a strong acid. peptide.com

The use of this compound and other similarly protected amino acids in SPPS has been instrumental in the synthesis of numerous bioactive peptides and their analogs. ingentaconnect.com The ability to perform repeated coupling and deprotection cycles on a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. lsu.edu

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and enhanced oral bioavailability. nih.gov A key strategy in the design of peptidomimetics is the introduction of conformational constraints to lock the molecule into its bioactive conformation. mdpi.comlifechemicals.com

The incorporation of modified amino acids like this compound can influence the conformational preferences of a peptide chain. While the benzyl group itself does not impose a rigid constraint, its presence can be a precursor to further modifications that do. More significantly, the principles of side-chain protection and modification, exemplified by this compound, are fundamental to the synthesis of more complex and rigidified amino acids used in peptidomimetic design. cam.ac.uk These include the introduction of cyclic structures or unnatural stereochemistries to limit the rotational freedom of the peptide backbone and side chains. mdpi.comlifechemicals.com This conformational restriction can lead to higher receptor binding affinity and selectivity. mdpi.com

Role in Developing Peptidic Biochemical Probes

Peptidic biochemical probes are essential tools for studying biological processes. beilstein-journals.org These probes are often peptides that have been modified with reporter groups such as fluorescent dyes or biotin. The synthesis of such probes requires site-specific modification, which is made possible by the use of orthogonally protected amino acids.

This compound, with its protected side chain, can be incorporated into a peptide sequence. Following the assembly of the peptide, the benzyl group can be selectively removed to unmask the hydroxyl group. This free hydroxyl group can then be specifically functionalized with a desired probe molecule. This strategy allows for the precise placement of a label within the peptide sequence, which is crucial for studying peptide-protein interactions, enzyme activity, and cellular localization. The principles of using protected amino acids like this compound are foundational to creating sophisticated molecular tools for biochemical and medical research.

Mechanistic Studies in Chemical Biology and Biochemistry

Investigations as Biochemical Probes for Molecular Interactions

2-Amino-3-(benzyloxy)butanoic acid, and its enantiomers such as O-Benzyl-D-threonine, serve as valuable biochemical probes for investigating molecular interactions within biological systems. chemimpex.com The unique structure of this amino acid derivative, particularly the presence of the bulky and hydrophobic benzyl (B1604629) group attached to the threonine side chain, allows researchers to probe the steric and hydrophobic constraints of protein binding pockets and active sites. chemimpex.com

The benzyl group enhances the compound's solubility and stability, making it a versatile tool for various biochemical assays. chemimpex.com When incorporated into peptides or used as a standalone molecule, it can be used to study protein-protein interactions and protein-ligand binding. chemimpex.comchemimpex.com By systematically replacing natural amino acids with this compound, scientists can assess how the introduction of this modified residue affects the binding affinity and specificity of a protein, thereby mapping out the critical contact points and the topology of the interaction surface. The tert-butoxycarbonyl (Boc) protected derivative, BOC-O-Benzyl-L-threonine, is also frequently used in these studies. medchemexpress.com The tert-butoxy (B1229062) group can facilitate hydrophobic interactions, while the amino group is available for hydrogen bonding and ionic interactions with macromolecules like proteins.

Table 1: Properties of this compound as a Biochemical Probe

Property Significance in Probing Molecular Interactions
Benzyl Group Provides a bulky, hydrophobic moiety to probe steric and hydrophobic features of protein binding sites.
Enhanced Solubility Improves handling and applicability in a wide range of aqueous biochemical assay conditions. chemimpex.com
Increased Stability The benzyl ether linkage is relatively stable, ensuring the probe's integrity during experiments. chemimpex.com

| Chiral Center | Allows for stereospecific investigations of molecular recognition, using different enantiomers (L/D forms). chemimpex.com |

Substrate and Inhibitor Studies in Enzymatic Reactions

This compound and its derivatives are instrumental in the study of enzyme mechanisms, acting as either substrates or inhibitors for various enzymes. chemimpex.com Their structure allows them to be recognized by enzyme active sites, leading to insights into substrate specificity, catalytic mechanisms, and the design of potent enzyme inhibitors. chemimpex.comchemimpex.com

Research has shown that the benzyl ester group of amino acid monomers can significantly enhance substrate affinity and broaden the substrate specificity of enzymes like papain in chemoenzymatic polymerization. nih.gov This effect is attributed to the favorable interactions of the benzyl group within the enzyme's active site, which can facilitate the formation of the acyl-enzyme intermediate, a key step in catalysis. nih.gov

Furthermore, derivatives of this compound have been explored as potential inhibitors. For example, compounds structurally related to threonine are investigated as inhibitors of threonine synthase, a key enzyme in bacterial amino acid biosynthesis. nih.gov Engineered threonine aldolases have also been shown to accept a broad range of substrates, including benzyl-containing amines, for the stereoselective synthesis of chiral amino alcohols, highlighting the enzyme's tolerance for such modified substrates. acs.orgchemrxiv.org L-threonine (B559522) transaldolases (TTAs) represent another class of enzymes that can utilize aldehydes as substrates to generate β-hydroxy non-standard amino acids, and their substrate scope is an active area of investigation. nih.gov

Table 2: this compound and its Derivatives in Enzymatic Studies

Enzyme/Enzyme Class Role of Compound Research Findings
Papain Substrate The benzyl ester of amino acids enhances polymerization efficiency and broadens substrate specificity. nih.gov
Threonine Synthase Potential Inhibitor Related phosphonate (B1237965) analogues are studied as inhibitors of this bacterial enzyme. nih.gov
Threonine Aldolases Substrate Engineered aldolases can utilize benzylamines to create complex 1,2-amino alcohols. acs.orgchemrxiv.org
Serine/Threonine Kinases Substrate Analogue Used to study the vast phosphoproteome and the specificity of kinases that phosphorylate serine and threonine residues. nih.gov

Elucidation of Molecular Mechanisms through Derivatization

The chemical derivatization of this compound is a fundamental strategy for elucidating molecular mechanisms in biochemistry and chemical biology. By attaching various protecting groups to the amino or carboxyl functionalities, researchers can precisely control its reactivity, enabling its use as a building block in complex molecular architectures like peptides. chemimpex.com

Common derivatives include those with N-terminal protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Z), and fluorenylmethyloxycarbonyl (Fmoc). chemimpex.commedchemexpress.compeptide.com These protected forms are essential for solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of custom peptides. nih.gov These synthetic peptides, incorporating O-benzyl-threonine at specific positions, can then be used to study a multitude of biological processes, including protein folding, enzyme-substrate recognition, and signal transduction pathways. chemimpex.com

For instance, a peptide containing O-benzyl-threonine can be synthesized to mimic a specific protein domain. This peptide can then be used in binding assays to identify interaction partners or in enzymatic assays to understand how modifications to that specific residue affect protein function. chemimpex.com The benzyl group serves as a stable protecting group for the threonine hydroxyl function during synthesis, and its removal in the final step yields the native peptide. Alternatively, leaving the benzyl group in place allows for the study of how a bulky, hydrophobic group at that position impacts the peptide's structure and function. rsc.org

Table 3: Common Derivatives of this compound and Their Applications

Derivative Name Protecting Group Application in Mechanistic Studies
N-Boc-O-benzyl-L-threonine tert-Butoxycarbonyl (Boc) A standard building block in peptide synthesis for creating probes to study enzyme mechanisms and protein interactions. medchemexpress.comnih.gov
Z-O-benzyl-L-threonine Benzyloxycarbonyl (Z) Used in the synthesis of therapeutic peptides and for studying enzyme interactions and protein folding. chemimpex.com

Role in Unnatural Amino Acid Mutagenesis Research

Unnatural amino acid (UAA) mutagenesis, also known as genetic code expansion, is a powerful technique that enables the site-specific incorporation of amino acids with novel functionalities into proteins within living cells. nih.govnih.gov This methodology offers unparalleled precision for probing and manipulating protein structure and function. This compound, as a non-canonical amino acid, is a candidate for this technology, allowing researchers to explore questions that are inaccessible through traditional site-directed mutagenesis. sigmaaldrich.comsigmaaldrich.com

The core of this technique involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. This pair uniquely recognizes the UAA and its corresponding codon (often the amber stop codon, UAG), directing its insertion into a growing polypeptide chain at a genetically specified site. nih.govnih.gov

Incorporating this compound allows for the introduction of a bulky, hydrophobic, and chemically stable group at a defined position in a protein. This can be used to:

Probe Protein Structure: Investigate the steric tolerance of an active site or a protein-protein interface.

Analyze Hydrophobic Interactions: Study the role of hydrophobic packing in protein stability and folding.

Mimic Post-Translational Modifications: The benzyl group can act as a stable mimic for other modifications or be used as a precursor for further chemical elaboration on the protein.

This approach provides a "clean" background for analysis, as the protein is produced homogeneously with the UAA at a single, defined site, overcoming the challenge of protein heterogeneity that can complicate studies of post-translational modifications. nih.govnih.gov The ability to introduce UAAs with diverse functionalities, including photo-crosslinkers or fluorescent probes, has revolutionized the study of protein interactions and dynamics in their native cellular environment. rsc.orgbiorxiv.org

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a predominant quantum mechanical method used to investigate the electronic properties of molecules. q-chem.comq-chem.com It offers a balance between computational cost and accuracy, making it suitable for calculating the electronic structure of medium-sized organic molecules like 2-Amino-3-(benzyloxy)butanoic acid. q-chem.com DFT calculations are founded on the principle that the ground-state electronic energy of a system is uniquely determined by its electron density. nih.gov

Research efforts would typically employ various functionals and basis sets to model the molecule accurately. The choice of functional, which approximates the exchange-correlation energy, is critical for obtaining reliable results. Hybrid functionals, such as B3LYP, and meta-GGA functionals are commonly used for organic molecules. q-chem.comnih.gov

A primary goal of DFT studies on this compound is to elucidate its electronic characteristics and reactivity. This involves calculating key quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Dipole moment, polarizability, and various reactivity indices (e.g., electronegativity, chemical hardness, and softness) derived from the conceptual DFT framework also provide a comprehensive picture of the molecule's reactivity.

Table 1: Representative Quantum Chemical Descriptors from DFT Calculations Note: The following data are illustrative examples of typical outputs from DFT calculations and are not based on published experimental results for this specific molecule.

DescriptorTypical Value Range/UnitSignificance
HOMO Energy-5 to -7 eVIndicates electron-donating ability.
LUMO Energy-1 to 1 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)4 to 8 eVCorrelates with chemical reactivity and stability.
Dipole Moment1 to 5 DebyeMeasures the overall polarity of the molecule.
Chemical Hardness (η)2 to 4 eVMeasures resistance to change in electron configuration.
Electronegativity (χ)3 to 4 eVMeasures the power to attract electrons.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational flexibility, solvent interactions, and dynamic behavior in a condensed phase, which are properties that cannot be captured by static, gas-phase quantum calculations. nih.gov

The simulation process involves defining a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. Force fields like AMBER, CHARMM, or OPLS are commonly used for biomolecules and organic compounds. The system, consisting of the molecule and typically a solvent like water, is then allowed to evolve over a set of time steps by numerically solving Newton's equations of motion.

MD simulations on this compound would reveal its preferred conformations in solution. By analyzing the trajectory of the simulation, researchers can identify stable rotamers around the molecule's single bonds, such as the Cα-Cβ bond and the bonds associated with the benzyloxy group. This analysis is often visualized through Ramachandran-like plots for backbone dihedral angles and radial distribution functions to understand solvation shell structure. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify conformational stability and atomic mobility, respectively.

Table 2: Typical Parameters and Outputs of an MD Simulation Note: This table represents a typical setup for an MD simulation and does not correspond to a specific published study on this molecule.

Parameter/OutputTypical Setting/ValuePurpose/Description
Force FieldGAFF2, OPLS-AADefines the potential energy landscape of the system.
Solvent ModelTIP3P, SPC/E WaterSimulates the aqueous environment.
Simulation Time50 - 200 nsDuration over which the system's dynamics are observed.
Temperature300 KSimulates physiological or standard conditions.
Pressure1 atmMaintains constant pressure (NPT ensemble).
Root-Mean-Square Deviation (RMSD)Calculated (Å)Measures the average deviation of atomic positions, indicating conformational stability.
Root-Mean-Square Fluctuation (RMSF)Calculated (Å)Measures the fluctuation of individual atoms, indicating regional flexibility.

Quantitative Structure-Activity Relationship (QSAR) Derivations in Research Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com A QSAR model for analogues of this compound would be developed by first compiling a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding).

For each compound in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., LogP), and topological features. dergipark.org.tr

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation that relates the descriptors to the biological activity. dergipark.org.tr A robust QSAR model must be statistically validated to ensure its predictive power. semanticscholar.org This typically involves internal validation (e.g., cross-validation, yielding a q² value) and external validation using a test set of compounds not included in the model's training. mdpi.comsemanticscholar.org The resulting model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are critical for activity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies Note: This table lists common descriptors that would be relevant for a QSAR study involving amino acid derivatives.

Descriptor TypeExample DescriptorInformation Encoded
Constitutional (2D)Molecular Weight (MW)Size of the molecule.
Topological (2D)Wiener IndexDescribes molecular branching.
Hydrophobic (3D)LogP (octanol-water partition coefficient)Lipophilicity of the molecule.
Electronic (3D)Dipole MomentOverall polarity and charge distribution.
Quantum Chemical (3D)HOMO/LUMO EnergiesElectron-donating/accepting capabilities.
Steric (3D)Molecular Surface AreaMolecular size and shape.

Ligand-Target Docking for Interaction Prediction in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, typically a protein or enzyme. For this compound, docking studies are essential for hypothesizing its binding mode and affinity within the active site of a biological target.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from crystallographic data in the Protein Data Bank (PDB). The ligand's structure is optimized to find its low-energy conformation. The docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.

Each potential binding pose is evaluated using a scoring function, which estimates the binding free energy. The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. The scoring function provides a binding affinity value (e.g., in kcal/mol), where a more negative value indicates stronger binding. Analysis of the best pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for structure-based drug design and for explaining the compound's mechanism of action at a molecular level.

Table 4: Illustrative Output from a Molecular Docking Study Note: The data presented are hypothetical examples of results from a docking simulation and are not from a specific published study.

ParameterExample Value/DescriptionSignificance
Binding Affinity-7.5 kcal/molEstimated free energy of binding; more negative values imply stronger affinity.
Hydrogen BondsAmino group with Asp102; Carboxyl group with Ser150Key directional interactions stabilizing the complex.
Hydrophobic InteractionsBenzyl (B1604629) ring with Phe210, Leu180Non-polar interactions contributing to binding.
Electrostatic InteractionsCarboxylate with Lys55Favorable charge-charge interactions.
Predicted Inhibition Constant (Ki)5.2 µMTheoretically derived from binding affinity.

Advanced Analytical and Spectroscopic Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Amino-3-(benzyloxy)butanoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. The splitting of these signals (multiplicity) is governed by the number of neighboring protons (n+1 rule), providing crucial connectivity data.

Expected ¹H NMR Spectral Data:

Aromatic Protons (C₆H₅): A multiplet signal is expected in the range of δ 7.2-7.4 ppm, corresponding to the five protons of the phenyl ring of the benzyl (B1604629) group.

Benzyl CH₂: A signal, likely a pair of doublets (due to diastereotopicity), will appear around δ 4.5-4.7 ppm for the two protons of the benzylic methylene (B1212753) group (-O-CH₂-Ph).

Methine Proton (C3-H): The proton on the carbon bearing the benzyloxy group is expected to resonate as a multiplet around δ 3.8-4.2 ppm. Its splitting pattern will depend on coupling to the adjacent methyl and C2-H protons.

Methine Proton (C2-H): The proton on the alpha-carbon (adjacent to the amino and carboxyl groups) will likely appear as a doublet around δ 3.3-3.6 ppm, coupled to the C3-H proton.

Methyl Protons (CH₃): A doublet signal is anticipated around δ 1.2-1.4 ppm, corresponding to the three protons of the methyl group, coupled to the C3-H proton.

Amine (NH₂) and Carboxyl (COOH) Protons: These protons are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent used (e.g., D₂O exchange). The carboxyl proton typically resonates at a very high chemical shift (>10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Data:

Carboxyl Carbon (C=O): The signal for the carboxylic acid carbon is expected in the highly deshielded region of δ 170-180 ppm. docbrown.info

Aromatic Carbons (C₆H₅): Multiple signals are expected between δ 127-138 ppm for the carbons of the phenyl ring.

Benzyloxy Methylene Carbon (-O-CH₂-Ph): This carbon signal should appear around δ 70-75 ppm.

C3 Carbon: The carbon atom attached to the benzyloxy group is expected to resonate around δ 75-80 ppm.

C2 Carbon (α-carbon): The alpha-carbon, bonded to the amino group, will likely have a signal in the range of δ 55-60 ppm.

Methyl Carbon (CH₃): The methyl carbon signal is expected in the upfield region, around δ 15-20 ppm. docbrown.info

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-COOH >10 (broad s) 170-180
C₆H₅- 7.2-7.4 (m) 127-138
-O-CH₂-Ph 4.5-4.7 (d or dd) 70-75
C3-H 3.8-4.2 (m) 75-80
C2-H 3.3-3.6 (d) 55-60
C4-H₃ 1.2-1.4 (d) 15-20

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₁₅NO₃), the exact molecular weight is 209.24 g/mol . nih.govcymitquimica.com

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. mdpi.comsemanticscholar.org The monoisotopic mass is calculated as 209.1052 Da. nih.govuni.lu

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or [M-H]⁻) is isolated and fragmented. The resulting fragment ions provide evidence for the compound's structure.

Predicted Fragmentation Pattern in Positive Ion Mode ([M+H]⁺, m/z 210.1125):

Loss of ammonia (B1221849) (-17.03 Da): A fragment at m/z 193.0868, corresponding to the loss of the amino group.

Loss of formic acid (-46.01 Da): Decarboxylation and loss of water can lead to a fragment at m/z 164.1019.

Formation of the benzyl cation (m/z 91.0542): A very common and stable fragment resulting from the cleavage of the C-O bond of the ether linkage. This is a strong indicator of the benzyl group.

Loss of the benzyloxy group (-107.05 Da): Cleavage of the C3-O bond would result in a fragment at m/z 103.0550.

McLafferty Rearrangement: Carboxylic acids can undergo characteristic rearrangements. A key fragment for butanoic acid derivatives is often observed at m/z 60. docbrown.info

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Positive Mode) Proposed Fragment Ion Notes
210.1125 [C₁₁H₁₆NO₃]⁺ Protonated molecular ion [M+H]⁺
192.1019 [C₁₁H₁₄O₂]⁺ Loss of water from [M+H]⁺ [M+H-H₂O]⁺
164.1019 [C₁₀H₁₄NO]⁺ Loss of formic acid from [M+H]⁺
91.0542 [C₇H₇]⁺ Benzyl cation, highly characteristic
74.0600 [C₃H₈NO]⁺ Fragment containing the amino and methyl groups

Fragment m/z values are calculated for the most abundant isotopes.

Chromatographic Techniques for Purity and Separation (HPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for determining the purity of the compound. bldpharm.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid). In RP-HPLC, the compound's retention time is influenced by its polarity; more polar compounds elute earlier. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

For separating the enantiomers or diastereomers of this compound, chiral HPLC is required. hplc.eu This involves using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method used to monitor reaction progress and for preliminary purity assessment. A sample is spotted on a plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given stationary and mobile phase. For a related compound, an Rf value of 0.65 was reported using a mobile phase of 50% ethyl acetate (B1210297) in hexanes. orgsyn.org Visualization is typically achieved using UV light (due to the benzene (B151609) ring) or by staining with an appropriate reagent like potassium permanganate (B83412) (KMnO₄) or ninhydrin (B49086) (which reacts with the primary amine). orgsyn.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. mdpi.com

Characteristic IR Absorption Bands for this compound:

O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.inforesearchgate.net

N-H Stretch (Amine): A moderate absorption in the range of 3300-3500 cm⁻¹ corresponds to the stretching vibrations of the primary amine group.

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹ are characteristic of C-H bonds on the phenyl ring.

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) are due to the C-H bonds of the alkyl portions of the molecule.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is a definitive indicator of the carbonyl group of the carboxylic acid. docbrown.inforesearchgate.net

C=C Stretch (Aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C bond vibrations within the phenyl ring.

C-O Stretch (Ether & Acid): Strong absorptions in the 1050-1300 cm⁻¹ region correspond to the C-O stretching of the ether and carboxylic acid groups.

Table 3: Characteristic Infrared (IR) Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500-3300 Broad, Strong
Primary Amine N-H Stretch 3300-3500 Moderate
Carboxylic Acid C=O Stretch 1700-1725 Strong, Sharp
Aromatic Ring C=C Stretch 1450-1600 Variable
Ether C-O Stretch 1050-1150 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule. mdpi.com The chromophore in this compound is the benzyl group. The phenyl ring exhibits characteristic absorption bands in the UV region, typically a strong absorption (the E2-band) around 210 nm and a weaker, structured absorption (the B-band) around 250-270 nm. This property is useful for detection in techniques like HPLC.

X-ray Crystallography for Absolute Stereochemistry Determination

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration (e.g., distinguishing between the (2S, 3R) and (2R, 3S) stereoisomers) through the analysis of anomalous dispersion effects, often requiring the presence of an atom heavier than oxygen. pan.pl The crystal structure of a related compound, 3-{[(Benzyloxy)carbonyl]amino}butanoic acid, has been solved, confirming its molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.goviucr.org This type of analysis provides irrefutable proof of the compound's stereochemical identity, which is critical in many areas of chemical and pharmaceutical research.


Emerging Research Directions and Future Perspectives

Contributions to Combinatorial Chemistry Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse but structurally related molecules, known as a chemical library. These libraries are instrumental in drug discovery and materials science for identifying compounds with desired biological activities or properties.

2-Amino-3-(benzyloxy)butanoic acid, often referred to as O-benzyl-threonine, serves as a crucial building block in the generation of peptide and peptidomimetic libraries. chemimpex.com The benzyl (B1604629) group attached to the hydroxyl function of the threonine side chain acts as a protecting group, preventing unwanted side reactions during the stepwise assembly of peptide chains. This protection is stable under various reaction conditions, yet can be removed at a later stage, a concept known as orthogonal protection strategy. nih.gov

The incorporation of O-benzyl-threonine and its derivatives into peptide sequences allows for the creation of libraries with enhanced structural diversity. chemimpex.com The benzyl group can influence the conformation and steric properties of the resulting peptides, leading to a wider exploration of the chemical space. This is particularly important in the search for new therapeutic leads, as subtle changes in molecular shape can dramatically affect biological activity.

Key applications in library synthesis:

Peptide Libraries: Used as a protected amino acid monomer in solid-phase peptide synthesis (SPPS) to generate large collections of peptides. chemimpex.com

Peptidomimetic Libraries: The unique structure of O-benzyl-threonine can be modified to create non-natural amino acid analogs, leading to libraries of peptidomimetics with improved stability and bioavailability compared to natural peptides.

Small Molecule Libraries: The core structure of this compound can be used as a scaffold to which various chemical appendages are attached, creating diverse small molecule libraries.

Design of Advanced Chemical Biology Tools

Chemical biology aims to understand and manipulate biological systems using chemical tools. This compound and its analogs are increasingly being employed in the design of such tools to probe and modulate biological processes. chemimpex.com

One significant application is in the development of chemical probes. These are small molecules designed to interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular context. The benzyl group of O-benzyl-threonine can be functionalized with reporter tags, such as fluorescent dyes or biotin, without interfering with its binding to the target. This enables the visualization and tracking of the target protein within a cell.

Furthermore, the incorporation of unnatural amino acids like O-benzyl-threonine into proteins using in vivo methods provides a powerful way to introduce specific labels or functionalities at precise locations. nih.gov This technique, known as genetic code expansion, allows for the creation of proteins with novel properties, which can be used to study protein structure, dynamics, and interactions. nih.gov For instance, isotope-labeled versions of O-benzyl-threonine derivatives can be incorporated into proteins for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy to probe ligand binding and protein dynamics. nih.gov

Examples of Chemical Biology Tools:

Tool TypeApplication of this compoundResearch Goal
Chemical Probes Serves as a scaffold for attaching reporter groups (e.g., fluorophores, biotin).To visualize and track specific proteins within cells and study their function.
Photo-crosslinkers The benzyl group can be modified to include a photo-reactive moiety.To identify binding partners of a target protein upon UV irradiation.
Labeled Proteins Incorporation of isotope-labeled O-benzyl-threonine derivatives into proteins.To study protein structure, dynamics, and ligand binding using techniques like NMR. nih.gov

Role in the Development of Targeted Research Agents and Inhibitors

The development of targeted research agents and inhibitors is crucial for dissecting complex biological pathways and for laying the groundwork for new therapeutic interventions. This compound serves as a valuable starting material and structural motif in the design of such molecules. chemimpex.com

The benzyl group can participate in key binding interactions with biological targets, such as fitting into hydrophobic pockets of enzymes or receptors. This property is exploited in the rational design of enzyme inhibitors. By mimicking the structure of a natural substrate or transition state, molecules containing the O-benzyl-threonine scaffold can block the active site of an enzyme, thereby inhibiting its activity. chemimpex.com

For example, derivatives of this compound have been explored in the development of inhibitors for various enzymes, including proteases and kinases, which are important targets in many diseases. The ability to systematically modify the structure of O-benzyl-threonine allows for the optimization of inhibitor potency and selectivity.

Moreover, engineered threonine aldolases have been shown to utilize benzylamine (B48309) derivatives to synthesize chiral 1,2-amino alcohols, which are important building blocks for many pharmaceuticals. acs.org This highlights the potential of combining biocatalysis with the unique properties of benzyl-containing compounds to access novel and potent bioactive molecules.

Q & A

Q. What are the common synthetic routes for 2-Amino-3-(benzyloxy)butanoic acid, and how can researchers optimize reaction conditions to improve yield and purity?

The synthesis typically involves benzyloxy protection of a hydroxyl group followed by amino acid coupling. For example, a two-step procedure (modified from Blaser et al.) includes:

  • Step A : Introducing a protective group (e.g., acetamido) to the hydroxyl-containing precursor.
  • Step B : Deprotection and functionalization to yield the final compound.
    Optimization strategies:
  • Use anhydrous conditions and catalysts like DCC/HOBt for coupling.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography or recrystallization to enhance purity .

Advanced Synthesis

Q. How can stereochemical control be achieved during the synthesis of (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid to ensure enantiomeric purity?

Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For instance:

  • Use L-threonine derivatives as starting materials to retain the (2S,3R) configuration.
  • Employ enantioselective enzymatic resolution or chiral HPLC for post-synthesis purification.
  • Validate stereochemistry via X-ray crystallography or advanced NMR techniques (e.g., NOESY) .

Basic Characterization

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound in academic research?

Key methods include:

  • NMR Spectroscopy : Confirm molecular structure (e.g., benzyloxy protons at δ 4.5–5.0 ppm).
  • HPLC : Assess purity (>95% as per commercial standards) .
  • Elemental Analysis : Verify C, H, N composition.
  • Melting Point Analysis : Compare observed values (119–123°C) with literature to detect impurities .

Advanced Characterization

Q. How can researchers resolve discrepancies in melting point or spectral data reported for this compound across different studies?

Discrepancies may arise from polymorphic forms or residual solvents. Mitigation strategies:

  • Recrystallize the compound from a standardized solvent system (e.g., ethanol/water).
  • Perform thermal analysis (DSC/TGA) to identify polymorph transitions.
  • Cross-validate spectral data (e.g., FTIR carbonyl stretches at ~1700 cm⁻¹) with computational models (DFT) .

Biological Applications

Q. What methodologies are recommended for evaluating the biological activity of this compound in antibacterial assays?

  • In vitro assays : Test against Gram-positive/negative strains (e.g., E. coli, S. aureus) using broth microdilution (MIC determination).
  • Complexation studies : Prepare metal complexes (e.g., Ce³⁺) to enhance bioavailability, as seen in cerium-based antibacterial agents .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity.

Data Contradictions

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

Conflicting reactivity may stem from steric hindrance or solvent effects. Systematic approaches:

  • Vary solvents (polar aprotic vs. protic) to assess nucleophilicity.
  • Use kinetic studies to compare reaction rates under controlled conditions.
  • Investigate protecting group strategies (e.g., replacing benzyloxy with tert-butyldimethylsilyl) to reduce steric bulk .

Stability and Storage

Q. What protocols ensure the long-term stability of this compound in laboratory settings?

  • Store at –20°C in airtight, moisture-free containers.
  • Use desiccants (e.g., silica gel) to prevent hydrolysis of the benzyloxy group.
  • Periodically reanalyze purity via HPLC to detect degradation .

Advanced Applications

Q. How can this compound be utilized in the design of peptide mimetics or enzyme inhibitors?

  • Peptide backbone modification : Incorporate the benzyloxy group to mimic phosphorylated serine/threonine residues.
  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based activity probes.
  • Molecular docking : Model interactions with target proteins (e.g., LAT1 amino acid transporters) to guide structural optimization .

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